NAMPT Activation Potency: Triazolopyridine vs. Oxolane Core Scaffold Comparison Demonstrates Structural Differentiation Opportunity
In a published NAMPT activator optimization campaign, compound 21 bearing a 1-(2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-(pyridin-4-ylmethyl)urea scaffold achieved potent NAMPT activation with attenuated CYP direct inhibition. The pyrazolyl-urea pharmacophore was essential for activity, and modulation of the heterocyclic core (triazolopyridine vs. alternative cores) produced divergent CYP inhibition profiles [1]. rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans replaces the planar, aromatic triazolopyridine core with a saturated, stereochemically defined oxolane ring, creating a fundamentally different three-dimensional shape, hydrogen-bonding geometry, and lipophilicity (LogD) profile. This core modification is predicted to alter both NAMPT binding kinetics and off-target CYP inhibition relative to compound 21, although direct comparative data for the target compound have not been published. The oxolane oxygen and the defined (2R,3S) stereochemistry introduce hydrogen-bond acceptor capacity and conformational restriction absent in the triazolopyridine series [2].
| Evidence Dimension | NAMPT activation potency and CYP direct inhibition liability |
|---|---|
| Target Compound Data | No published NAMPT EC50 or CYP IC50 data available for rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans. |
| Comparator Or Baseline | Compound 21 (1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea): Potent NAMPT activation (exact EC50 not publicly disclosed in abstract) with attenuated CYP DI across multiple isoforms. |
| Quantified Difference | Not quantifiable from available public data; structural differences (saturated oxolane vs. aromatic triazolopyridine core) imply distinct pharmacological profiles requiring empirical determination. |
| Conditions | NAMPT biochemical assay; CYP direct inhibition assay panel (multiple isoforms). Source: Bioorg. Med. Chem. Lett. 2021. |
Why This Matters
Procurement of the target oxolane-pyrazolyl-urea enables head-to-head profiling against the published triazolopyridine benchmark, allowing users to generate proprietary SAR data in an underexplored region of NAMPT activator chemical space.
- [1] Akiu, M.; et al. Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT activator with attenuated CYP inhibition. Bioorg. Med. Chem. Lett. 2021, 43, 128048. https://doi.org/10.1016/j.bmcl.2021.128048 View Source
- [2] Chemspace. 1-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride (CSSS00000720911) – stereochemical and physicochemical properties confirming the (2R,3S)-oxolane scaffold. View Source
